3-Amino-N-(4-fluorophenyl)benzènesulfonamide

Vue d'ensemble

Description

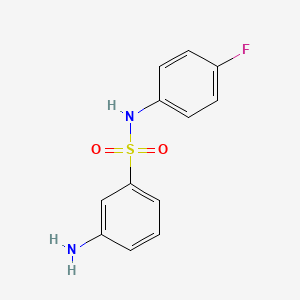

3-Amino-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11FN2O2S and a molecular weight of 266.3 g/mol . It is used primarily in proteomics research . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a benzenesulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 3-Amino-N-(4-fluorophenyl)benzenesulfonamide exhibits significant anticancer properties. It has been investigated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. In vitro studies have shown that derivatives of this compound can induce apoptosis and necrosis in colorectal cancer cell lines, such as HCT-116 and SW-620, with IC50 values indicating effective cytotoxicity against these cells .

Mechanism of Action

The compound's mechanism involves binding to the active site of CA IX, thereby inhibiting its enzymatic activity. This inhibition disrupts the tumor's ability to regulate pH, leading to increased acidity within the tumor microenvironment and promoting cancer cell death . Additionally, it has been shown to affect cell cycle progression and induce autophagy in certain cancer cell lines, further contributing to its anticancer effects .

Enzyme Inhibition Studies

3-Amino-N-(4-fluorophenyl)benzenesulfonamide is utilized in enzyme inhibition studies, particularly focusing on dipeptidyl peptidase-IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes as they enhance insulin secretion and reduce glucagon levels. The compound demonstrates a capacity to modulate DPP-IV activity, making it a candidate for further development as an antidiabetic agent .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis. Its sulfonamide group allows for various chemical modifications, facilitating the development of new bioactive molecules. Researchers have employed it in the synthesis of more complex organic structures that may exhibit enhanced biological activities or novel pharmacological profiles .

Analytical Chemistry

In analytical chemistry, 3-Amino-N-(4-fluorophenyl)benzenesulfonamide is used as a standard reference compound for developing analytical methods such as high-performance liquid chromatography (HPLC). Its unique chemical properties allow for accurate quantification and analysis in biological samples .

Case Study 1: Anticancer Research

A study published in Nature highlighted the efficacy of sulfonamide derivatives, including 3-Amino-N-(4-fluorophenyl)benzenesulfonamide, against colorectal cancer cells. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through specific pathways involving CA IX inhibition .

Case Study 2: DPP-IV Inhibition

Research conducted on the effects of various sulfonamides on DPP-IV activity revealed that 3-Amino-N-(4-fluorophenyl)benzenesulfonamide effectively inhibited this enzyme. The study suggested that this compound could be developed into a therapeutic agent for diabetes management due to its favorable pharmacokinetic properties .

Analyse Biochimique

Biochemical Properties

3-Amino-N-(4-fluorophenyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with proteases, leading to the inhibition of proteolytic activity. This interaction is crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

3-Amino-N-(4-fluorophenyl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

The synthesis of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

3-Amino-N-(4-fluorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Coupling Reactions: The amino group can also participate in coupling reactions with diazonium salts to form azo compounds.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mécanisme D'action

The mechanism of action of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

3-Amino-N-(4-fluorophenyl)benzenesulfonamide can be compared with other similar compounds, such as:

4-Amino-N-(4-fluorophenyl)benzenesulfonamide: This compound has a similar structure but with the amino group positioned differently on the benzene ring.

N-(3-amino-4-fluorophenyl)benzenesulfonamide: Another similar compound with slight variations in the positioning of functional groups.

The uniqueness of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Activité Biologique

3-Amino-N-(4-fluorophenyl)benzenesulfonamide is a compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

- Chemical Formula : C₁₂H₁₁FN₂O₂S

- Molecular Weight : 266.3 g/mol

- CAS Number : 953717-92-5

The structure of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide features an amino group and a fluorophenyl moiety, which contribute to its unique biological properties.

Enzyme Inhibition

Research indicates that 3-Amino-N-(4-fluorophenyl)benzenesulfonamide exhibits significant enzyme inhibitory activity. It has been shown to inhibit certain proteases, impacting various biochemical pathways:

- Proteolytic Activity : The compound inhibits proteolytic enzymes, affecting protein degradation processes essential for cellular function.

- Carbonic Anhydrase Inhibition : A study reported that derivatives of benzenesulfonamides, including this compound, displayed varying potencies in inhibiting human carbonic anhydrase I (hCA I), with a reported of 24.6 nM for the most potent derivative .

Antimicrobial Properties

3-Amino-N-(4-fluorophenyl)benzenesulfonamide has demonstrated antimicrobial activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound exhibits strong antimicrobial effects, particularly against mycobacterial strains. Its efficacy surpasses that of several conventional antibiotics .

- Biofilm Suppression : The compound has also been evaluated for its ability to suppress biofilm formation in pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating potential as an anti-infective agent .

The biological activity of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide can be attributed to several mechanisms:

- Binding Interactions : The amino group forms hydrogen bonds with active sites on enzymes, while the fluorophenyl group engages in hydrophobic interactions, modulating enzyme activity.

- Cell Signaling Modulation : The compound influences cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Case Studies

Several studies highlight the biological relevance of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide:

- Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamides were shown to affect perfusion pressure and coronary resistance. The findings suggest that these compounds could interact with calcium channels, influencing cardiovascular dynamics .

- Antimycobacterial Activity : A recent study indicated that novel derivatives based on benzenesulfonamide structures exhibited strong antimicrobial activity against Mycobacterium tuberculosis, supporting further development as potential therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Amino-N-(4-fluorophenyl)benzenesulfonamide | Similar structure with amino group repositioned | Moderate enzyme inhibition |

| N-(3-amino-4-fluorophenyl)benzenesulfonamide | Slight variation in functional group positioning | Limited antimicrobial activity |

The specific arrangement of functional groups in 3-Amino-N-(4-fluorophenyl)benzenesulfonamide confers distinct biological activities compared to its analogs.

Propriétés

IUPAC Name |

3-amino-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAAWZUJFWTHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588460 | |

| Record name | 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953717-92-5 | |

| Record name | 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.